molecular formula C23H28N6O B6531584 3-phenyl-1-{4-[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one CAS No. 1020502-50-4

3-phenyl-1-{4-[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one

Cat. No.: B6531584
CAS No.: 1020502-50-4
M. Wt: 404.5 g/mol
InChI Key: JOMRTFCCQMGJMM-UHFFFAOYSA-N
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Description

3-phenyl-1-{4-[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2), a critical signaling node in the JAK-STAT pathway . Its primary research value lies in the investigation of JAK2-driven malignancies and proliferative diseases, most notably in models of myeloproliferative neoplasms (MPNs) such as polycythemia vera, where a constitutively active JAK2 V617F mutation is a central driver of pathogenesis. By selectively targeting JAK2, this compound suppresses the aberrant activation of downstream STAT (Signal Transducer and Activator of Transcription) proteins, leading to the inhibition of cell proliferation and induction of apoptosis in dependent cancer cell lines. Research utilizing this inhibitor is pivotal for elucidating the precise role of JAK2 signaling in hematopoiesis and tumorigenesis, and for validating JAK2 as a therapeutic target in preclinical studies. Its high selectivity profile makes it a valuable chemical probe for dissecting JAK-STAT pathway complexity against other kinase signaling networks, providing critical insights for the development of targeted oncology therapeutics.

Properties

IUPAC Name

3-phenyl-1-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O/c1-17-18(2)26-29(19(17)3)22-11-10-21(24-25-22)27-13-15-28(16-14-27)23(30)12-9-20-7-5-4-6-8-20/h4-8,10-11H,9,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMRTFCCQMGJMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-1-{4-[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable β-diketone to form the pyrazole ring

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The phenyl group can be oxidized to form phenolic derivatives.

  • Reduction: : The pyrazole ring can be reduced to form pyrazolines.

  • Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

  • Oxidation: : Phenolic derivatives, quinones.

  • Reduction: : Pyrazolines, hydrazines.

  • Substitution: : Amides, ethers.

Scientific Research Applications

  • Medicine: : It may serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases such as malaria and leishmaniasis.

  • Biology: : It can be used as a tool in biological research to study enzyme inhibition and receptor binding.

  • Chemistry: : It can be utilized as a building block in organic synthesis for the creation of more complex molecules.

  • Industry: : It may find use in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Key Observations:

Pyrazole Substitutions: The target compound's 3,4,5-trimethylpyrazole group increases lipophilicity and steric hindrance compared to mono-methylated () or unsubstituted pyrazoles (). This may enhance membrane permeability but reduce solubility in aqueous media .

Piperazine Modifications :

  • The phenyl-propan-1-one substituent in the target compound provides a planar aromatic system, favoring π-π stacking interactions. In contrast, sulfonyl groups () introduce polarity and hydrogen-bonding capacity, which may improve solubility but reduce passive diffusion .

Core Heterocycles: Pyridazine (target, ) vs.

Molecular Weight and Drug-Likeness :

  • The target compound’s molecular weight (~397.5 g/mol) is within the acceptable range for oral bioavailability but higher than simpler analogs like (361.5 g/mol). Larger compounds (e.g., at 488.6 g/mol) may face challenges in pharmacokinetics due to increased polar surface area .

Computational and Experimental Insights

  • Electronic Properties : Density functional theory (DFT) methods, such as those described in , could predict the electron density distribution and reactivity of the target compound. The trimethylpyrazole group likely localizes electron density, affecting charge-transfer interactions .

Biological Activity

The compound 3-phenyl-1-{4-[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be broken down into several key functional groups:

  • Phenyl group : Provides hydrophobic interactions.
  • Piperazine ring : Known for its role in various pharmacological activities.
  • Pyrazole moiety : Associated with diverse biological activities including antitumor and anti-inflammatory effects.

Biological Activity Overview

Research indicates that derivatives of pyrazole and piperazine often exhibit significant biological activities. The specific compound under review has been evaluated for various pharmacological effects:

1. Antitumor Activity

Studies have shown that pyrazole derivatives can inhibit tumor cell growth by targeting specific kinases involved in cancer progression. For instance, compounds similar to the one have demonstrated inhibitory effects on BRAF(V600E) and EGFR pathways, which are crucial in several cancer types .

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented, with mechanisms involving the inhibition of nitric oxide production and other inflammatory mediators. The compound's ability to modulate immune responses positions it as a candidate for treating inflammatory diseases .

3. Antimicrobial Properties

Pyrazole derivatives have also shown promise in antimicrobial activity against various pathogens. This is particularly relevant in the context of increasing antibiotic resistance .

Research Findings and Case Studies

StudyFindings
Antitumor Activity A series of pyrazole derivatives were tested against MCF-7 (breast cancer) and MDA-MB-231 cell lines, showing significant cytotoxicity and potential synergistic effects with doxorubicin .
Anti-inflammatory Activity Compounds exhibited significant inhibition of LPS-induced production of TNF-α and nitric oxide, suggesting a robust anti-inflammatory profile .
Antimicrobial Activity Evaluation against five phytopathogenic fungi revealed effective antifungal properties, supporting the compound's potential as an antimicrobial agent .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Kinase Inhibition : The presence of the pyrazole ring allows for interaction with various kinases, disrupting signaling pathways critical for cell proliferation and survival.
  • Receptor Modulation : The piperazine component may facilitate binding to neurotransmitter receptors, influencing neurological pathways and providing additional therapeutic avenues.

Q & A

Q. What are the critical bottlenecks in scaling up the synthesis for preclinical studies?

  • Methodological Answer:
  • Bottleneck 1: Low yield (~40%) in pyridazine-piperazine coupling. Solution: Switch to microwave-assisted synthesis (120°C, 30 min).
  • Bottleneck 2: High cytotoxicity in HEK293 cells. Solution: Introduce a PEGylated prodrug to enhance selectivity .

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